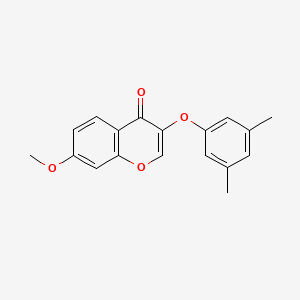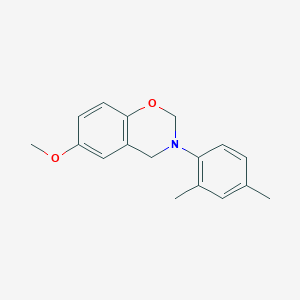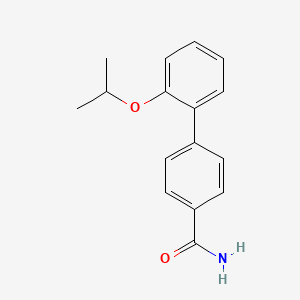
2'-isopropoxybiphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The study and synthesis of specific aromatic carboxamides like "2'-isopropoxybiphenyl-4-carboxamide" play a crucial role in various fields of chemistry due to their versatile chemical properties and potential applications in materials science, pharmaceuticals, and organic electronics. These compounds are particularly interesting for their structural peculiarities and the possibility to modify their physical and chemical properties through functionalization.
Synthesis Analysis
The synthesis of similar aromatic carboxamide compounds often involves advanced organic synthesis techniques such as microwave-assisted synthesis, Suzuki coupling, and Chan-Evans-Lam coupling reactions. For instance, Novanna et al. (2020) demonstrated an efficient microwave-assisted synthesis of 2-amino-3-carboxamide-1,1′-biaryls derivatives, showcasing the utility of these methods in creating complex biaryl structures with significant fluorescence properties (Novanna, Kannadasan, & Shanmugam, 2020).
Molecular Structure Analysis
Aromatic polyamides and carboxamides exhibit a wide range of molecular structures, which significantly influence their physical and chemical properties. Techniques such as X-ray diffraction and NMR spectroscopy are commonly employed to elucidate their molecular structures, providing insights into their conformation and stability. Studies like those conducted by Shen et al. (2013) can give detailed information on the molecular conformation and packing in crystals of similar compounds (Shen, Chen, Wu, & Dong, 2013).
Chemical Reactions and Properties
Compounds within the scope of "this compound" can participate in various chemical reactions, highlighting their reactivity and functional versatility. These reactions include but are not limited to, nucleophilic substitution reactions, carbocyclization, and cross-coupling reactions, which can be leveraged to introduce or modify functional groups in the compound's structure. For example, the work of Dai et al. (2008) on the Ugi four-component reaction and Heck carbocyclization offers insight into the types of chemical transformations these compounds can undergo (Dai, Shi, & Wu, 2008).
Physical Properties Analysis
The physical properties of aromatic carboxamides, such as solubility, thermal stability, and crystallinity, are crucial for their application in material science. These properties are influenced by the compound's molecular structure, specifically the presence and position of functional groups. Studies like those by Gutch et al. (2003) and Hsiao et al. (2000) provide valuable information on the solubility, thermal stability, and glass transition temperatures of polyamides derived from similar compounds (Gutch, Banerjee, & Jaiswal, 2003); (Hsiao, Yang, & Chen, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
The study and development of new carboxamides is a vibrant field of research, particularly in the development of new pharmaceuticals and agrochemicals. Future research will likely continue to explore the vast structural diversity of carboxamides, leading to new compounds with unique and useful properties .
properties
IUPAC Name |
4-(2-propan-2-yloxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)19-15-6-4-3-5-14(15)12-7-9-13(10-8-12)16(17)18/h3-11H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSLSSNLFZCGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

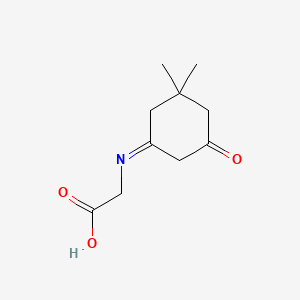
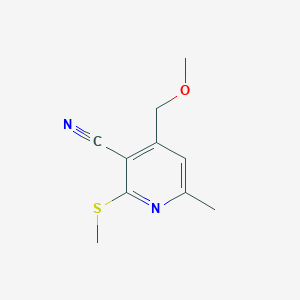
![(8aS)-2-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5508471.png)
![2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid](/img/structure/B5508488.png)
![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5508497.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B5508498.png)
![(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5508501.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5508508.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5508513.png)
![3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508528.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5508539.png)
![(4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5508558.png)
